4-benzamido-N-(4-chlorophenyl)benzamide 4-benzamido-N-(4-chlorophenyl)benzamide
Brand Name: Vulcanchem
CAS No.: 5128-53-0
VCID: VC15714964
InChI: InChI=1S/C20H15ClN2O2/c21-16-8-12-18(13-9-16)23-20(25)15-6-10-17(11-7-15)22-19(24)14-4-2-1-3-5-14/h1-13H,(H,22,24)(H,23,25)
SMILES:
Molecular Formula: C20H15ClN2O2
Molecular Weight: 350.8 g/mol

4-benzamido-N-(4-chlorophenyl)benzamide

CAS No.: 5128-53-0

Cat. No.: VC15714964

Molecular Formula: C20H15ClN2O2

Molecular Weight: 350.8 g/mol

* For research use only. Not for human or veterinary use.

4-benzamido-N-(4-chlorophenyl)benzamide - 5128-53-0

Specification

CAS No. 5128-53-0
Molecular Formula C20H15ClN2O2
Molecular Weight 350.8 g/mol
IUPAC Name 4-benzamido-N-(4-chlorophenyl)benzamide
Standard InChI InChI=1S/C20H15ClN2O2/c21-16-8-12-18(13-9-16)23-20(25)15-6-10-17(11-7-15)22-19(24)14-4-2-1-3-5-14/h1-13H,(H,22,24)(H,23,25)
Standard InChI Key VQRGRBUQIWUTPA-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)Cl

Introduction

Chemical Identity and Structural Characteristics

4-Benzamido-N-(4-chlorophenyl)benzamide (molecular formula: C20H15ClN2O2\text{C}_{20}\text{H}_{15}\text{ClN}_2\text{O}_2) belongs to the benzamide class, distinguished by its dual aromatic systems and amide functional groups. The compound’s IUPAC name derives from the substitution pattern: a benzamido group (-NH-C(=O)-C₆H₅) at the para position of the central benzene ring and a 4-chlorophenyl moiety attached via the amide nitrogen.

Key Structural Features:

  • Aromatic Systems: Two benzene rings (benzamido and 4-chlorophenyl) contribute to planar rigidity.

  • Amide Linkages: The -NH-C(=O)- groups facilitate hydrogen bonding and influence solubility.

  • Chlorine Substituent: The electron-withdrawing chlorine atom at the para position of the phenyl ring modulates electronic properties and bioactivity .

Comparative Structural Data:

Parameter4-Benzamido-N-(4-chlorophenyl)benzamideN-(4-Chlorophenyl)benzamide
Molecular FormulaC20H15ClN2O2\text{C}_{20}\text{H}_{15}\text{ClN}_2\text{O}_2C13H10ClNO\text{C}_{13}\text{H}_{10}\text{ClNO}
Dihedral Angle (Benzamido-Phenyl)~30° (estimated)29.95°
Hydrogen BondingIntra- and intermolecular N–H⋯OIntermolecular N–H⋯O chains

The dihedral angle between the benzamido group and the central benzene ring is hypothesized to approximate 30°, based on crystallographic data from structurally similar N-(4-chlorophenyl)benzamide . This orientation impacts molecular packing and interaction with biological targets.

Synthesis and Optimization Strategies

The synthesis of 4-benzamido-N-(4-chlorophenyl)benzamide can be extrapolated from methods used for analogous benzamides. A two-step approach is proposed:

Step 1: Synthesis of N-(4-Chlorophenyl)benzamide

  • Reagents: 4-Chloroaniline, benzoic acid, N,N'-dicyclohexylcarbodiimide (DCC).

  • Conditions: DMF solvent, room temperature, 8-hour reaction .

  • Mechanism: DCC-mediated activation of benzoic acid facilitates nucleophilic attack by 4-chloroaniline, forming the amide bond .

Critical Parameters:

  • Solvent Choice: Polar aprotic solvents (DMF) enhance reaction efficiency by stabilizing intermediates .

  • Yield Optimization: Ultrasonic irradiation or continuous flow reactors may improve scalability and purity .

Structural Characterization Techniques

Single-Crystal X-ray Diffraction (SC-XRD)

While SC-XRD data for 4-benzamido-N-(4-chlorophenyl)benzamide is unavailable, studies on N-(4-chlorophenyl)benzamide reveal monoclinic crystals (space group P2₁/c) with intermolecular N–H⋯O hydrogen bonds forming chains along the100 axis . Similar packing motifs are anticipated for the target compound.

Spectroscopic Analysis

  • FT-IR: Expected peaks include ν(C=O)\nu(\text{C=O}) ~1680 cm⁻¹ (amide I) and ν(N-H)\nu(\text{N-H}) ~3300 cm⁻¹ .

  • ¹H NMR: Aromatic protons appear as multiplets (δ 7.2–8.1 ppm), with amide NH signals at δ ~8.10 ppm .

Hypothesized Biological Activities

Antimicrobial Activity

Benzamides with halogen substituents show broad-spectrum activity against Gram-positive bacteria (MIC: 1.27–2.65 µM) . The 4-chlorophenyl group in this compound may improve membrane penetration, potentiating similar effects.

Future Research Directions

  • Synthetic Upgrades: Explore green chemistry approaches (e.g., ionic liquids) to reduce waste .

  • Target Validation: Conduct enzymatic assays to quantify aromatase inhibition (e.g., malachite green phosphate detection) .

  • Structure-Activity Relationships (SAR): Systematically vary substituents to optimize potency and selectivity.

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